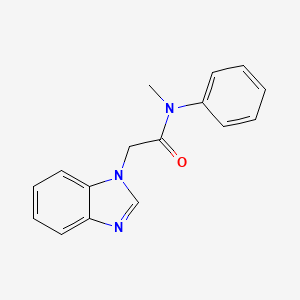

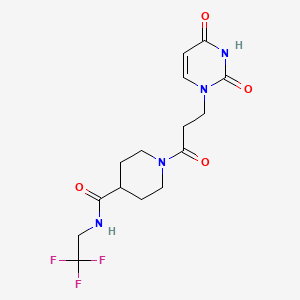

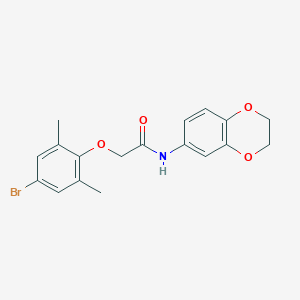

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl-” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic compound, also known as 1,3-diazole, consisting of a five-membered imidazole ring fused with a benzene ring . It is a core structure in many bioactive compounds and has a broad range of chemical and biological properties .

科学的研究の応用

Antimicrobial Activity

Imidazole derivatives, including benzimidazole compounds, are known for their broad-spectrum antimicrobial properties. They have been studied for their effectiveness against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi . These compounds can be synthesized and evaluated for their potential in combating drug-resistant infections, which is a growing concern in public health.

Anticancer Research

Benzimidazole derivatives have shown promise in anticancer research. They exhibit antitumor activities and have been explored for their potential use in treating different types of cancers . The ability of these compounds to interfere with cell division and proliferation makes them valuable candidates for the development of new chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole compounds make them potential candidates for the development of new drugs to treat inflammatory diseases and pain management . Their mechanism of action often involves the modulation of inflammatory pathways and the reduction of pain stimuli.

Antiviral Applications

Benzimidazole derivatives have been investigated for their antiviral activities. They can be designed to target specific viral enzymes or processes, thereby inhibiting viral replication . This application is particularly relevant in the development of treatments for diseases caused by viruses such as HIV, hepatitis, and influenza.

Antioxidant Properties

These compounds have been evaluated for their antioxidant activity, which is crucial in protecting cells from oxidative stress . Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. Benzimidazole derivatives can contribute to the development of antioxidant therapies.

Drug Development and Synthesis

Benzimidazole is a core structure in many pharmaceutical agents. Its derivatives are used in the synthesis of a wide range of drugs, including antihypertensive agents, antifungal medications, and gastroprotective agents . The versatility of the benzimidazole ring allows for the development of diverse therapeutic agents with varying pharmacological activities.

Proteomics Research

Benzimidazole derivatives are utilized in proteomics research for their ability to interact with proteins and enzymes. They can serve as inhibitors or activators in enzymatic reactions, providing insights into protein functions and interactions .

Molecular Docking Studies

Molecular docking studies involving benzimidazole derivatives are conducted to predict protein binding and understand drug-receptor interactions . This application is crucial in the rational design of drugs and the optimization of their therapeutic effects.

特性

IUPAC Name |

2-(benzimidazol-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-18(13-7-3-2-4-8-13)16(20)11-19-12-17-14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGLFVWQLGEEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,3-Benzimidazole-1-acetamide, N-methyl-N-phenyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)